ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
CAS No.: 1909327-94-1
Cat. No.: VC15763394
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909327-94-1 |
|---|---|
| Molecular Formula | C8H13ClN2O2 |
| Molecular Weight | 204.65 g/mol |
| IUPAC Name | ethyl 3-amino-1-methylpyrrole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H |
| Standard InChI Key | VZIKAEJZVZSUKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CN1C)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₈H₁₃ClN₂O₂, reflects a pyrrole ring substituted at positions 1, 2, and 3. Key features include:
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1-Methyl group: Enhances lipophilicity and steric bulk.
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3-Amino group: Provides a site for hydrogen bonding and chemical modification.
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2-Carboxylate ethyl ester: Balances polarity and facilitates prodrug strategies.
The SMILES notation, CCOC(=O)C1=C(C=CN1C)N.Cl, and InChIKey (VZIKAEJZVZSUKZ-UHFFFAOYSA-N) confirm its unique stereoelectronic profile .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 204.65 g/mol | |
| Melting Point | 218–220°C | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| Solubility | Likely polar solvent-soluble |
Synthesis and Optimization
Synthetic Routes
While explicit protocols for this compound are scarce, analogous pyrrole syntheses suggest a multi-step approach:
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Core Formation: Knorr or Paal-Knorr cyclization to construct the pyrrole ring.
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Amination: Introduction of the 3-amino group via nitration/reduction or direct substitution.
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Esterification: Ethyl esterification at position 2 using ethanol under acidic conditions.
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Salt Formation: Treatment with HCl to yield the hydrochloride .
Reaction conditions (e.g., ethanol as a solvent, room temperature) are inferred from related syntheses. Analytical validation via TLC and ¹H/¹³C NMR ensures purity, though specific spectral data remain unpublished.
Challenges and Yield Optimization
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Amination Selectivity: Competing reactions at pyrrole’s electron-rich positions may require protective groups.
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Salt Stability: Hydrochloride formation must avoid excess acidity to prevent ester hydrolysis.
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Scalability: Industrial-scale production demands cost-effective catalysts and solvents.
| Compound | Activity (MIC, µg/mL) | Target Organism |
|---|---|---|
| Ethyl 3-amino-1-methyl-pyrrole-2-carboxylate | Not tested | — |
| Tolmetin (pyrrole NSAID) | 10–20 | COX-2 |
| Pyrrolnitrin (natural antibiotic) | 0.5–2 | Gram-positive |
Drug Discovery Scaffold
The compound’s modular structure allows derivatization:
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Ester Hydrolysis: Free carboxylic acid for metal-binding pharmacophores.
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Amino Acylation: Peptide conjugation or prodrug development.
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Ring Functionalization: Halogenation for enhanced bioavailability .
Research Gaps and Future Directions
Mechanistic Studies
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Target Identification: High-throughput screening against kinase or protease libraries.
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Computational Modeling: Docking studies to predict protein interactions.
Pharmacokinetic Profiling
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ADMET Properties: Absorption, distribution, and toxicity assays in vitro.
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Metabolite Analysis: LC-MS to track degradation pathways.
Synthetic Advancements
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